Allyldodecyldimethylammonium chloride
Description
Allyldodecyldimethylammonium chloride is a quaternary ammonium compound (QAC) with a structure combining an allyl group (CH₂=CHCH₂–), a dodecyl (C₁₂H₂₅–) chain, and two methyl groups attached to a central nitrogen atom, with a chloride counterion. Its molecular formula is C₁₇H₃₅NCl, and it is primarily used as a cationic surfactant and antimicrobial agent in industrial and commercial applications, such as disinfectants, fabric softeners, and water treatment systems. The compound’s amphiphilic nature allows it to disrupt microbial cell membranes, making it effective against bacteria, fungi, and viruses .
Properties
CAS No. |
31978-07-1 |
|---|---|
Molecular Formula |
C17H36ClN |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
dodecyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C17H36N.ClH/c1-5-7-8-9-10-11-12-13-14-15-17-18(3,4)16-6-2;/h6H,2,5,7-17H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
ICYLLRVIJXEBBI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyldodecyldimethylammonium chloride typically involves the reaction of dodecylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Stagewise Addition: Allyl chloride is added dropwise to a solution of dodecylamine and sodium hydroxide.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically around 50°C, to prevent the formation of byproducts.
Purification: The resulting product is purified through distillation or recrystallization to obtain high-purity this compound
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of pressure-resistant closed reaction vessels ensures that the reactants do not leak and participate completely in the reaction, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Allyldodecyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions can react with the allyl group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
Allyldodecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents .
Mechanism of Action
The mechanism of action of allyldodecyldimethylammonium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in the leakage of cellular contents and eventual cell death. The compound targets phospholipid membranes and can also interfere with specific enzymes and proteins within the cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) share structural similarities but differ in alkyl chain lengths, substituents, and functional groups, leading to variations in antimicrobial efficacy, solubility, and toxicity. Below is a detailed comparison of Allyldodecyldimethylammonium chloride with analogous QACs:
Table 1: Structural and Functional Comparison
*Log reduction values indicate microbial kill rates under standardized testing conditions.
Key Findings from Comparative Studies
Chain Length vs. Efficacy :
- Longer alkyl chains (e.g., DDAC’s C₁₀ chains) enhance lipid membrane disruption, resulting in higher antimicrobial potency compared to shorter chains (e.g., DADMAC’s C₃ allyl groups) . This compound’s C₁₂ chain balances solubility and efficacy, making it suitable for formulations requiring moderate surfactant activity .
However, benzyl-containing QACs (e.g., Benzyldimethyldodecylammonium chloride) exhibit enhanced stability in organic matrices .
Regulatory databases (e.g., EPA) highlight stricter exposure limits for DDAC compared to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
